![molecular formula C8H14ClNO2 B2745386 7-(Aminomethyl)-6-oxaspiro[3.4]octan-2-one hcl CAS No. 2551117-87-2](/img/structure/B2745386.png)
7-(Aminomethyl)-6-oxaspiro[3.4]octan-2-one hcl
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Overview
Description
The compound “7-(Aminomethyl)-6-oxaspiro[3.4]octan-2-one hcl” is a chemical compound with a molecular weight of 191.7 . It is also known as 6-(aminomethyl)spiro[3.4]octan-5-ol hydrochloride . The IUPAC name is 6-(aminomethyl)spiro[3.4]octan-5-ol hydrochloride . The InChI code is 1S/C9H17NO.ClH/c10-6-7-2-5-9(8(7)11)3-1-4-9;/h7-8,11H,1-6,10H2;1H .
Molecular Structure Analysis
The molecular structure of a compound can be predicted using valence shell electron pair repulsion (VSEPR) theory . This theory states that electron pairs in the valence shell of a central atom will adopt an arrangement that minimizes repulsions by maximizing the distance between them . Unfortunately, without more specific information, it’s difficult to provide a detailed analysis of the molecular structure of “this compound”.Chemical Reactions Analysis
The chemical reactions involving “this compound” would depend on the specific conditions and reactants present. Stoichiometry, which involves using balanced chemical equations to derive stoichiometric factors relating amounts of reactants and products, would be key in analyzing these reactions .Physical And Chemical Properties Analysis
Physical properties of a substance can include color, density, hardness, and melting and boiling points . Chemical properties describe the ability of a substance to undergo specific chemical changes . Unfortunately, specific physical and chemical properties for “this compound” were not found in the search results.Scientific Research Applications
Transformation in Antibiotic Synthesis
The transformation of cephalosporanic acid derivatives into new antibiotic agents demonstrates the application of spirocyclic compounds in drug development. A study reported the conversion of 7-(4-Hydroxyphenylacetamido)cephalosporanic acid into a more potent cephalosporin antibiotic through laccase-catalyzed phenolic oxidation, highlighting the role of spirocyclic structures in enhancing antibiotic activity (Agematu et al., 1993).
Electrophilic Amination
In electrophilic amination, 1-oxa-2-azaspiro[2.5]octane has been employed for the amination of C-H-acidic compounds, leading to the formation of various amino acid derivatives and showcasing the versatility of spirocyclic compounds in synthesizing complex molecules (Andreae et al., 1992).
Supramolecular Aggregation
Spirocyclic compounds, such as 7,7-dicyclobutyl-5-hydroxymethyl-6-oxabicyclo[3.2.1]octane-1-carboxylic acid, have been studied for their ability to form supramolecular aggregates. These structures are significant for understanding molecular interactions and designing new materials (Foces-Foces et al., 2005).
Corrosion Inhibition
Spirocyclopropane derivatives, which share structural similarities with the compound of interest, have been evaluated for their effectiveness in inhibiting corrosion of mild steel in acidic environments. This application underscores the potential of spirocyclic compounds in industrial applications, particularly in materials protection (Chafiq et al., 2020).
Human Metabolism Studies
While directly related studies on 7-(Aminomethyl)-6-oxaspiro[3.4]octan-2-one HCl were not found, research on closely related compounds, such as 7-hydroxycitronellal, reveals the significance of studying human metabolism and excretion kinetics. These studies are crucial for understanding the safety and efficacy of compounds used in consumer products (Stoeckelhuber et al., 2017).
Mechanism of Action
Target of Action
The primary target of 7-(Aminomethyl)-6-oxaspiro[3.4]octan-2-one HCl is the sigma-1 receptor (σ1R) . The σ1R is a chaperone protein at the endoplasmic reticulum (ER) that modulates calcium signaling through the ER-mitochondrion interface . It is considered a promising drug target for pain management .
Mode of Action
This compound acts as an antagonist at the σ1R . Antagonists at the σ1R have been reported to synergistically enhance the analgesic effect of mu opioid receptor (MOR) agonists without amplifying the adverse effects .
Biochemical Pathways
The exact biochemical pathways affected by 7-(Aminomethyl)-6-oxaspiro[3Σ1r antagonists are known to modulate several cellular pathways, including calcium signaling and ion channel activity, which can influence neuronal excitability and neurotransmission .
Result of Action
The antagonistic action of this compound at the σ1R significantly enhances the antinociceptive effect of morphine and rescues morphine-induced analgesic tolerance . This suggests that the compound could potentially be used to improve pain management strategies.
properties
IUPAC Name |
7-(aminomethyl)-6-oxaspiro[3.4]octan-2-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2.ClH/c9-4-7-3-8(5-11-7)1-6(10)2-8;/h7H,1-5,9H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMEVOXKFNLPQJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OCC12CC(=O)C2)CN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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